molecular formula C7H3ClF3NO B13010975 5-Chloro-2-(trifluoromethyl)nicotinaldehyde

5-Chloro-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B13010975
M. Wt: 209.55 g/mol
InChI Key: GCDHUFMYBJASRD-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chloro group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a formylating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 5-Chloro-2-(trifluoromethyl)nicotinic acid.

    Reduction: 5-Chloro-2-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and trifluoromethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group.

    5-Chloro-2-(trifluoromethyl)nicotinic acid: Oxidized form of the aldehyde.

    5-Chloro-2-(trifluoromethyl)nicotinyl alcohol: Reduced form of the aldehyde.

Uniqueness

5-Chloro-2-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both the chloro and trifluoromethyl groups on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-4(3-13)6(12-2-5)7(9,10)11/h1-3H

InChI Key

GCDHUFMYBJASRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)C(F)(F)F)Cl

Origin of Product

United States

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